1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 47940 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of NSC 47940 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
NSC 47940 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Scientific Research Applications
NSC 47940 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, NSC 47940 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 47940 involves its interaction with specific molecular targets within biological systems. These interactions can affect various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which NSC 47940 is used. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
NSC 47940 can be compared to other similar compounds to highlight its unique properties. Similar compounds include those with similar chemical structures or those that interact with similar biological targets. The uniqueness of NSC 47940 lies in its specific chemical structure, which allows it to interact with biological systems in a distinct manner. This makes it a valuable compound for scientific research and potential therapeutic applications.
Similar Compounds:- NSC 125973
- NSC 181339-01
- NSC 47940H
These compounds share some similarities with NSC 47940 but also have distinct differences that make each one unique in its own right.
Properties
CAS No. |
7142-63-4 |
---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[1-[(N-acetyl-4-methylanilino)methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C22H21NO3/c1-15-8-11-19(12-9-15)23(16(2)24)14-21-20-7-5-4-6-18(20)10-13-22(21)26-17(3)25/h4-13H,14H2,1-3H3 |
InChI Key |
MCEIWKGVRRBRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.